

# Padsevonil Clinical Trial: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Padsevonil |           |
| Cat. No.:            | B609823    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the clinical trial failure of **Padsevonil**, an investigational antiepileptic drug. The content addresses specific issues that may be encountered during experimental design and interpretation of results for similar compounds.

## Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale behind the development of **Padsevonil** for drug-resistant epilepsy?

A1: **Padsevonil** was developed as a first-in-class antiepileptic drug (AED) with a novel dual mechanism of action.[1] It was designed to interact with two therapeutic targets: presynaptically, it binds with high affinity to the synaptic vesicle protein 2 (SV2), and postsynaptically, it acts as a partial agonist at the benzodiazepine site of GABA-A receptors.[2] [3] This dual action was intended to provide a synergistic antiseizure effect, potentially offering a better therapeutic option for the approximately one-third of individuals with focal-onset seizures who do not respond to currently available AEDs.[4]

Q2: Despite a promising mechanism of action, why did the **Padsevonil** clinical trials fail to meet their primary endpoints?

A2: The Phase 2b (ARISE) and Phase 3 (DUET) clinical trials of **Padsevonil** did not achieve statistical significance for their primary efficacy endpoints.[1][4] These endpoints were a

## Troubleshooting & Optimization





reduction in seizure frequency over a 12-week period and the proportion of patients achieving a 75% or greater reduction in seizures.[4] While preclinical data and a Phase 2a proof-of-concept study showed promising signals of efficacy, the larger pivotal trials failed to demonstrate a significant difference between **Padsevonil** and placebo across any of the tested doses.[1][5] The exact reasons for this translational failure are not definitively known but are a critical area of investigation for researchers in the field.

Q3: What were the key findings from the Phase 2a proof-of-concept trial that initially supported the development of **Padsevonil**?

A3: The Phase 2a trial (NCT02495844) suggested that **Padsevonil** had a favorable safety profile and showed clinically meaningful efficacy in patients with highly treatment-resistant epilepsy.[2][6] In this study, 30.8% of patients treated with **Padsevonil** experienced a 75% or greater reduction in seizure frequency compared to 11.1% of patients on placebo.[2][6] Furthermore, the median reduction in weekly seizure frequency was 53.7% with **Padsevonil** versus 12.5% with placebo.[2][7]

Q4: Were there any notable safety or tolerability issues observed with **Padsevonil** in the clinical trials?

A4: **Padsevonil** was generally well-tolerated in the clinical trials, and no new safety signals were identified.[8] The most commonly reported treatment-emergent adverse events (TEAEs) were consistent with its mechanism of action and included somnolence, dizziness, headache, and fatigue.[2] In the Phase 2a study, TEAEs were reported by 85.7% of patients on **Padsevonil** compared to 63.0% on placebo during the inpatient period.[2][6] Most TEAEs were mild to moderate in intensity.[2]

# **Troubleshooting Guide**

Issue: My novel dual-target antiepileptic compound shows robust preclinical efficacy but fails to translate to a clinical setting. What are some potential reasons based on the **Padsevonil** experience?

Possible Explanations & Experimental Considerations:

• Translational Gap in Efficacy Models: Preclinical models, while valuable, may not fully recapitulate the complexity of human drug-resistant epilepsy. The success of **Padsevonil** in



rodent models did not predict its efficacy in a heterogeneous patient population.[1][3]

- Recommendation: Diversify preclinical models to include those that represent different seizure types and underlying pathologies. Consider using models with higher predictive validity for drug-resistant epilepsy.
- Patient Population Heterogeneity: The patient populations in the larger Phase 2b and 3 trials
  may have had different underlying seizure etiologies or levels of treatment resistance
  compared to the more selected population in the initial Phase 2a study.
  - Recommendation: Implement stringent patient selection criteria and stratification based on biomarkers or clinical characteristics in early-phase trials to identify potential responder populations.
- Dose-Response Relationship: The dose-response relationship established in preclinical studies and early clinical trials may not hold true in larger, more diverse patient populations.
   In the Phase 2b and 3 trials of **Padsevonil**, no clear dose-response was observed for the primary efficacy endpoints.[5][9]
  - Recommendation: Conduct thorough dose-ranging studies in the target patient population to establish an optimal therapeutic window. Utilize pharmacokinetic and pharmacodynamic modeling to inform dose selection.
- Placebo Response: A higher-than-expected placebo response can mask the true effect of an
  investigational drug. The magnitude of the placebo response in epilepsy trials can be
  variable and influenced by factors such as trial design and patient expectations.
  - Recommendation: Employ trial designs that can help mitigate the placebo effect, such as a placebo run-in period or the use of objective seizure detection methods.

#### **Data Presentation**

Table 1: Efficacy Results from the Phase 2a Padsevonil Clinical Trial



| Efficacy Endpoint                                  | Padsevonil (400 mg<br>bid) | Placebo | p-value            |
|----------------------------------------------------|----------------------------|---------|--------------------|
| ≥75% Responder<br>Rate                             | 30.8%                      | 11.1%   | 0.067              |
| Median Reduction in<br>Weekly Seizure<br>Frequency | 53.7%                      | 12.5%   | 0.026 (unadjusted) |

Data from the inpatient period of the Phase 2a proof-of-concept trial.[2][6][7]

Table 2: Efficacy Results from the Phase 2b (ARISE - EP0091) Padsevonil Clinical Trial

| Padsevonil Dose<br>(bid) | Percentage<br>Reduction Over<br>Placebo in Seizure<br>Frequency | 75% Responder<br>Rate | 50% Responder<br>Rate |
|--------------------------|-----------------------------------------------------------------|-----------------------|-----------------------|
| 50 mg                    | 17.2%                                                           | 13.8%                 | 33.8% (p=0.045)       |
| 100 mg                   | 19.1% (p=0.128)                                                 | 12.2%                 | 31.7%                 |
| 200 mg                   | 19.2% (p=0.128)                                                 | 11.1%                 | 25.9%                 |
| 400 mg                   | 12.4%                                                           | 16.0%                 | 32.1%                 |
| Placebo                  | -                                                               | 6.2%                  | 21.0%                 |

Data from the 12-week maintenance period.[9][10]

Table 3: Efficacy Results from the Phase 3 (DUET - EP0092) Padsevonil Clinical Trial



| Padsevonil Dose<br>(bid) | Percentage<br>Reduction Over<br>Placebo in Seizure<br>Frequency | 75% Responder<br>Rate | 50% Responder<br>Rate |
|--------------------------|-----------------------------------------------------------------|-----------------------|-----------------------|
| 100 mg                   | -5.6%                                                           | 15.3%                 | 35.6%                 |
| 200 mg                   | 6.5%                                                            | 12.5%                 | 33.9%                 |
| 400 mg                   | 6.3%                                                            | 14.3%                 | 42.9%                 |
| Placebo                  | -                                                               | 13.0%                 | 27.8%                 |

Data from the 12-week maintenance period.[5][9]

# **Experimental Protocols**

Phase 2b (ARISE - EP0091) and Phase 3 (DUET - EP0092) Clinical Trial Design

These were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[8] [10]

- Participants: Adults with drug-resistant focal epilepsy who were experiencing at least four observable focal seizures per 28 days despite treatment with at least four prior antiseizure medications.[10]
- Randomization: Patients were randomized to receive either placebo or one of the specified doses of Padsevonil twice daily (b.i.d.) as adjunctive therapy to their ongoing antiseizure medications.[9]
- Treatment Period: The trials consisted of a baseline period followed by a treatment period, which included a titration phase and a 12-week maintenance phase.[5]
- Primary Efficacy Outcomes:
  - The change in the log-transformed frequency of observable focal seizures from baseline over the 12-week maintenance period.[8]



- The 75% responder rate, defined as the proportion of patients with a 75% or greater reduction in observable focal seizure frequency from baseline over the 12-week maintenance period.[8]
- Primary Safety Outcomes: The incidence of treatment-emergent adverse events (TEAEs),
   TEAEs leading to discontinuation, and serious TEAEs.[8]

### **Visualizations**



Click to download full resolution via product page

Caption: Dual mechanism of action of Padsevonil.





Click to download full resolution via product page

Caption: Padsevonil Phase 2b/3 clinical trial workflow.







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failed trial puts future of UCB's epilepsy drug padsevonil in doubt | pharmaphorum [pharmaphorum.com]
- 5. researchgate.net [researchgate.net]
- 6. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- To cite this document: BenchChem. [Padsevonil Clinical Trial: A Technical Support Center].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609823#padsevonil-clinical-trial-primary-endpoint-failure]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com